molecular formula C8H7N3S B1440235 2-(3-Pyridinyl)-1,3-thiazol-5-amine CAS No. 1159821-51-8

2-(3-Pyridinyl)-1,3-thiazol-5-amine

Cat. No.: B1440235
CAS No.: 1159821-51-8
M. Wt: 177.23 g/mol
InChI Key: MUNKBMPBTNZCTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Pyridinyl)-1,3-thiazol-5-amine is a heterocyclic compound that features both a pyridine ring and a thiazole ring

Scientific Research Applications

2-(3-Pyridinyl)-1,3-thiazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Safety and Hazards

The safety and hazards associated with “2-(3-Pyridinyl)-1,3-thiazol-5-amine” would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for “2-(3-Pyridinyl)-1,3-thiazol-5-amine” could include further exploration of its synthesis, properties, and potential applications. For example, many pyridine and thiazole derivatives have shown promise as therapeutic agents .

Biochemical Analysis

Biochemical Properties

2-(3-Pyridinyl)-1,3-thiazol-5-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB3), where it acts as an inhibitor. This interaction leads to a decrease in glucose uptake and an increase in autophagy in cancer cells . Additionally, this compound has been shown to interact with the transforming growth factor-beta 1 (TGF-β1) signaling pathway, reducing cardiac fibrosis after myocardial infarction .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it inhibits glucose uptake and induces autophagy, a process where cells degrade and recycle their own components . This compound also affects cardiac fibroblasts by reducing their migratory capacity and activation, thereby attenuating cardiac fibrosis . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse biological effects.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active site of PFKFB3, inhibiting its activity and leading to a reduction in fructose-2,6-bisphosphate levels . This inhibition disrupts glycolysis and reduces ATP production, triggering autophagy as a survival mechanism. Additionally, this compound modulates the TGF-β1/SMAD2/3 signaling pathway, reducing the expression of collagen and fibronectin in cardiac fibroblasts .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over timeIn vitro studies have shown that prolonged exposure to this compound can lead to sustained autophagy and reduced cell proliferation . In vivo studies have demonstrated its potential to attenuate cardiac fibrosis over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PFKFB3 activity and reduces glucose uptake without causing significant toxicity . At higher doses, it may induce adverse effects such as reduced cell viability and increased apoptosis. In cardiac models, optimal dosages have been found to reduce fibrosis without causing detrimental effects on cardiac function .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with PFKFB3. By inhibiting this enzyme, the compound disrupts glycolysis and reduces the production of fructose-2,6-bisphosphate . This inhibition affects the overall metabolic flux and alters metabolite levels within the cell. Additionally, this compound may influence other metabolic pathways related to energy production and cellular respiration.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to be taken up by cells through specific transport mechanisms and distributed to different cellular compartments . Its localization and accumulation within cells can influence its biological activity and effectiveness in targeting specific cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and signaling molecules . Additionally, it may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is essential for its role in modulating cellular processes and exerting its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Pyridinyl)-1,3-thiazol-5-amine typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method is the cyclization of appropriate thioamides with α-haloketones under basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and bases like potassium carbonate or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Pyridinyl)-1,3-thiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted thiazoles or pyridines.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Pyridinyl)-1,3-thiazol-4-amine
  • 2-(2-Pyridinyl)-1,3-thiazol-5-amine
  • 2-(4-Pyridinyl)-1,3-thiazol-5-amine

Uniqueness

2-(3-Pyridinyl)-1,3-thiazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring relative to the thiazole ring can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-pyridin-3-yl-1,3-thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-7-5-11-8(12-7)6-2-1-3-10-4-6/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNKBMPBTNZCTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401305475
Record name 2-(3-Pyridinyl)-5-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159821-51-8
Record name 2-(3-Pyridinyl)-5-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159821-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Pyridinyl)-5-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a dry 500 ml round bottom flask equipped with magnetic stirrer, thermometer, bleach scrubber, and addition funnel was charged 27.6 g (179 mmoles) of aminoacetonitrile bisulfate, and 200 mLs of anhydrous methanol. The solution was cooled to ˜0° C. and 24.15 g (239 mmoles) of triethyl amine was added dropwise at a rate that maintained the temperature below 10° C. After 10 minutes, 20.2 g (119 mmoles) of methyl pyridine-3-carbodithioate was added dropwise in 50 mLs of anhydrous methanol. The reaction mixture was stirred at ambient temperature for 20 hours, after which, the solvent was removed under vacuum on a rotary evaporator. The residue was poured into 500 mLs of water and extracted with methylene chloride (4×100 mLs). The combined methylene chloride extracts were washed with 100 mLs of water, 100 mLs of saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum on a rotary evaporator. The crude product was suspended in 100 mLs of ethyl ether, and the resulting yellow solid was collected by vacuum filtration to afford 14.1 g (66%) of a pale yellow solid: 1H NMR (400 MHz, DMSO-d6) δ 8.97 (d, J=2.2 Hz, 1H), 8.53 (dd, J=4.8, 1.6 Hz, 1H), 8.12-8.03 (m, 1H), 7.45 (dd, J=7.9, 4.8 Hz, 1H), 6.99 (s, 1H), 6.28 (bs, 2H); 13C-NMR (101 MHz, CDCl3) δ 151.72, 148.55, 146.06, 145.40, 131.57, 130.18, 129.93, 122.20.
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
24.15 g
Type
reactant
Reaction Step Two
Quantity
20.2 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Pyridinyl)-1,3-thiazol-5-amine
Reactant of Route 2
2-(3-Pyridinyl)-1,3-thiazol-5-amine
Reactant of Route 3
2-(3-Pyridinyl)-1,3-thiazol-5-amine
Reactant of Route 4
2-(3-Pyridinyl)-1,3-thiazol-5-amine
Reactant of Route 5
2-(3-Pyridinyl)-1,3-thiazol-5-amine
Reactant of Route 6
2-(3-Pyridinyl)-1,3-thiazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.